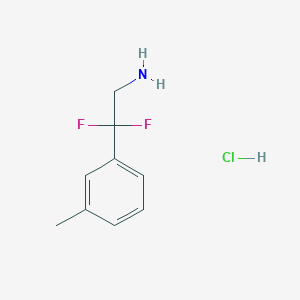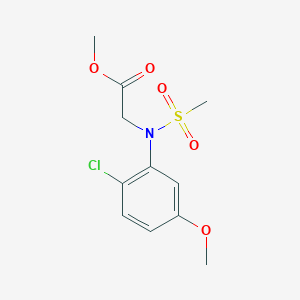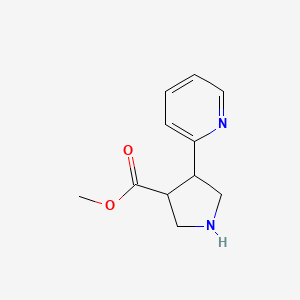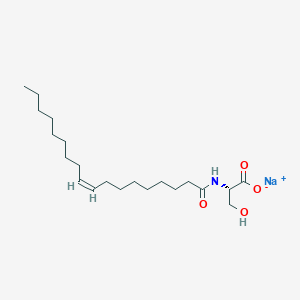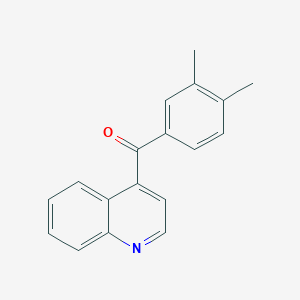
(3,4-Dimethylphenyl)(quinolin-4-yl)methanone
描述
(3,4-Dimethylphenyl)(quinolin-4-yl)methanone is a heterocyclic compound with a quinoline scaffold bearing a benzoyl group at position 4. This compound, with the molecular formula C18H15NO and a molecular weight of 261
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including (3,4-Dimethylphenyl)(quinolin-4-yl)methanone, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatins with ketones in the presence of a base . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic processes to ensure high efficiency and yield. The use of recyclable catalysts, solvent-free conditions, and green chemistry principles are increasingly being adopted to make the production process more sustainable .
化学反应分析
Types of Reactions
(3,4-Dimethylphenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
科学研究应用
(3,4-Dimethylphenyl)(quinolin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of (3,4-Dimethylphenyl)(quinolin-4-yl)methanone involves its interaction with various molecular targets. In biological systems, quinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of (3,4-Dimethylphenyl)(quinolin-4-yl)methanone, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar biological activities.
Quinolone: A class of compounds with potent antibacterial properties.
Uniqueness
This compound is unique due to the presence of the 3,4-dimethylbenzoyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and target specificity compared to other quinoline derivatives .
属性
IUPAC Name |
(3,4-dimethylphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-14(11-13(12)2)18(20)16-9-10-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZSVHORYPURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


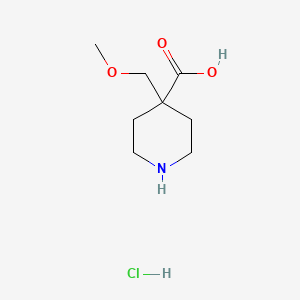
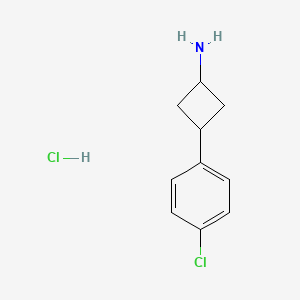

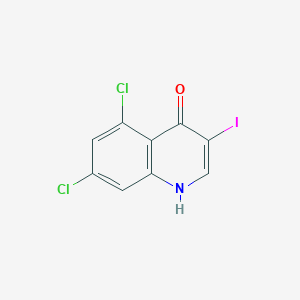
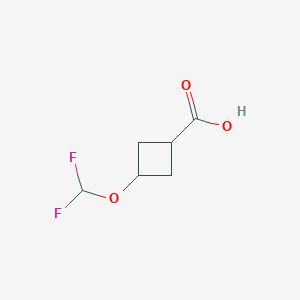
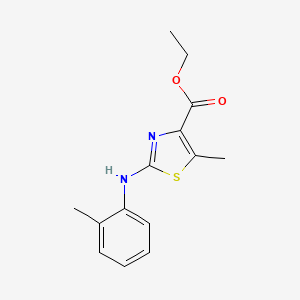
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)
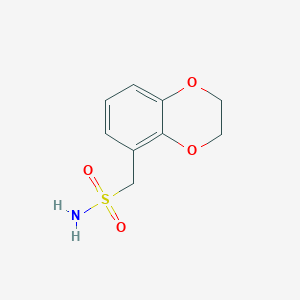
![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)
